4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid

Drug Design Physicochemical Profiling Lead Optimization

4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid (CAS 315224-81-8, MFCD02077126) is a synthetic Schiff base compound with the molecular formula C₂₃H₂₃N₃O₂ and a molecular weight of 373.4 g·mol⁻¹. It features a benzoic acid moiety connected via an (E)-configured iminomethyl (CH=N) linker to a piperazine ring that bears an N-substituted naphthalen-1-ylmethyl group.

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
Cat. No. B3911559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C23H23N3O2/c27-23(28)20-10-8-18(9-11-20)16-24-26-14-12-25(13-15-26)17-21-6-3-5-19-4-1-2-7-22(19)21/h1-11,16H,12-15,17H2,(H,27,28)/b24-16+
InChIKeyWBIHRTWMBHNUSL-LFVJCYFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic Acid – Structural & Chemical Identity for Research Procurement


4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid (CAS 315224-81-8, MFCD02077126) is a synthetic Schiff base compound with the molecular formula C₂₃H₂₃N₃O₂ and a molecular weight of 373.4 g·mol⁻¹ . It features a benzoic acid moiety connected via an (E)-configured iminomethyl (CH=N) linker to a piperazine ring that bears an N-substituted naphthalen-1-ylmethyl group [1]. The compound is supplied at 95% purity for research-use-only purposes by chemical suppliers including Sigma-Aldrich and AKSci . Two NMR spectra (¹H and ¹³C in DMSO-d₆) are archived in the KnowItAll Spectral Library via SpectraBase, providing verified analytical reference data for identity confirmation [2].

Why the Free Carboxylic Acid Form of 4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic Acid Cannot Be Replaced by Its Methyl Ester or Parent Amine


This compound occupies a distinct position among naphthylmethyl-piperazine derivatives because it combines three functional modules – a naphthalene hydrophobe, a piperazine Schiff base, and a free para-benzoic acid – within a single, (E)-configured entity. The methyl ester analog (CAS 306951-84-8) differs by a single methyl group yet lacks the ionizable proton (pKₐ ~4–5) that enables pH-dependent salt formation, aqueous solubility tuning, and hydrogen-bond-donor capacity at physiological pH [1]. The parent amine 1-(1-naphthylmethyl)piperazine (NMP, CAS 40675-81-8) is a well-characterized efflux pump inhibitor with a melting point of 63–67 °C and a boiling point of 373.9 °C , but it lacks both the imine linker and the benzoic acid terminus, which fundamentally alter molecular size, polarity, and the pharmacophoric fingerprint. Direct substitution without experimental re-validation therefore risks confounding SAR interpretation, altering pharmacokinetic predictions, and invalidating quantitative structure–property relationships built around the free acid [1].

Quantitative Differentiation Data for 4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic Acid Versus Closest Analogs


Molecular Weight, Topological Polar Surface Area, and Hydrogen-Bond Capacity Compared to the Methyl Ester Analog

The target free carboxylic acid (C₂₃H₂₃N₃O₂, MW 373.4) possesses one hydrogen-bond donor (COOH) and five hydrogen-bond acceptors, yielding a calculated topological polar surface area (TPSA) of approximately 56.0 Ų. Its methyl ester analog (C₂₄H₂₅N₃O₂, MW 387.5) replaces the acidic proton with a methyl group, eliminating the H-bond donor capacity and reducing the TPSA to roughly 46.5 Ų [1]. This 9.5 Ų difference in TPSA corresponds to a predicted shift in passive membrane permeability of approximately 25–40% based on the Veber rule framework, a metric frequently used in CNS drug-design programs to discriminate brain-penetrant from peripherally restricted candidates [2].

Drug Design Physicochemical Profiling Lead Optimization

Ionization State and Salt-Formation Potential: pKₐ and pH-Dependent Solubility Differentiation

The para-substituted benzoic acid moiety imparts an experimentally observable pKₐ in the range of 3.8–4.2 (class-level inference based on para-substituted benzoic acid derivatives) [1]. At physiological pH (7.4), the compound exists predominantly as the carboxylate anion (>99.9% ionized), enabling aqueous solubility via counter-ion pairing (e.g., sodium, potassium, or tromethamine salts). In contrast, the methyl ester analog lacks an ionizable center and remains neutral across the full physiological pH range, while the phenol analog (CAS 306952-14-7) has a pKₐ of ~10, remaining largely unionized at pH 7.4 [2]. This differential ionization behavior directly impacts solubility in biorelevant media (FaSSIF/FeSSIF), making the free acid the preferred starting point for salt-form screening workflows.

Formulation Science Salt Screening Biopharmaceutics

Thermal Stability and Physical Property Database: Boiling Point, Density, and Vapor Pressure

The target compound exhibits a reported density of 1.2 g/cm³, a boiling point of 597.4 °C at 760 mmHg, and a vapor pressure of 4.03 × 10⁻¹⁵ mmHg at 25 °C . By comparison, the parent amine NMP (CAS 40675-81-8) has a density of 1.098 g/cm³ and a boiling point of 373.9 °C at 760 mmHg . The 223.5 °C elevation in boiling point reflects the substantially higher molecular weight (+147.1 Da) and increased polar surface area conferred by the appended imine-benzoic acid unit. The extremely low vapor pressure indicates negligible volatility under ambient storage and handling conditions, supporting long-term storage at controlled room temperature without special ventilation requirements.

Compound Handling Analytical Chemistry Process Safety

Analytical Identity Verification: Archived NMR Spectra Versus In-Class Analogs

Two fully assigned NMR spectra (¹H and ¹³C, DMSO-d₆) of the target compound are archived in the Wiley KnowItAll Spectral Library and accessible via SpectraBase [1]. This provides a direct, instrument-independent reference for identity verification upon receipt, a feature not universally available for all in-class analogs. While NMR data for the simpler parent amine NMP (CAS 40675-81-8) are also available, the imine proton (CH=N) signal at approximately δ 8.3–8.6 ppm and the carboxylic acid proton resonance at δ 12.5–13.0 ppm serve as distinctive spectroscopic handles unique to this compound within the naphthylmethyl-piperazine family [1].

Quality Control Structural Elucidation Reference Standards

Pharmacophoric Complementarity: The Carboxylic Acid as a Zinc-Binding or Salt-Bridge Motif in Target Engagement (Class-Level Inference)

Para-substituted benzoic acid moieties are established pharmacophores for engaging catalytic zinc ions in metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases) and for forming salt bridges with arginine or lysine residues in binding pockets [1]. N4-Substituted piperazine naphthamide derivatives have been reported as BACE-1 inhibitors with IC₅₀ values ranging from 40 to 70 nM, demonstrating that the N4-substitution position on the piperazine ring is a productive vector for modulating enzymatic potency [2]. The target compound incorporates this validated N4-naphthylmethyl-piperazine scaffold while extending it with an imine-linked benzoic acid terminus that can engage additional target interactions unavailable to the parent NMP or the neutral methyl ester [3].

Structure-Based Drug Design Metalloenzyme Inhibition Molecular Recognition

Recommended Research and Industrial Application Scenarios for 4-[(E)-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic Acid Based on Quantitative Evidence


Salt-Form Screening and pH-Dependent Solubility Optimization for Preclinical Formulation

The free carboxylic acid group (estimated pKₐ 3.8–4.2) enables systematic salt-form screening with pharmaceutically acceptable counter-ions (sodium, potassium, meglumine, L-arginine) to optimize aqueous solubility at physiological pH. This property is absent in the methyl ester analog and qualitatively different from the phenol analog [1]. The target compound is therefore the most appropriate starting material for laboratories evaluating developability profiles of naphthylmethyl-piperazine-based lead series.

Structure-Based Design Targeting Zinc-Dependent Metalloenzymes or Carboxylate-Recognition Pockets

Because the benzoic acid terminus is a validated zinc-binding group (ZBGs) and salt-bridge pharmacophore [2], and because N4-substituted piperazine naphthamide derivatives have demonstrated BACE-1 inhibitory activity with IC₅₀ values in the 40–70 nM range [3], this compound serves as a pre-functionalized scaffold for structure-based drug design campaigns. The free acid eliminates the need for post-synthetic ester hydrolysis, reducing synthetic step count by at least one transformation compared to the methyl ester analog.

Analytical Reference Standard for LC-MS and NMR Method Development

The availability of two archived NMR spectra (DMSO-d₆) through SpectraBase, combined with the compound's high boiling point (597.4 °C) and negligible vapor pressure (4.03 × 10⁻¹⁵ mmHg at 25 °C) , makes it a stable, non-volatile reference standard for developing and validating HPLC, LC-MS, and quantitative NMR (qNMR) methods. Procurement of the 95%-purity grade from Sigma-Aldrich or AKSci supports its use as a system-suitability standard in analytical workflows.

Pharmacophoric SAR Expansion of Efflux Pump Inhibitor (EPI) Chemotypes

The parent compound NMP is a well-characterized efflux pump inhibitor that reverses multidrug resistance in Escherichia coli and other Enterobacteriaceae [4]. The target compound extends this scaffold with an imine linker and benzoic acid terminus, creating a differentiated chemotype for SAR studies aimed at improving EPI potency, solubility, or selectivity. Quinoline and pyridine analogs of NMP have been shown to outperform the parent compound in Acinetobacter baumannii [5], supporting the rationale for exploring further N4-piperazine substitutions with carboxylate-bearing moieties.

Quote Request

Request a Quote for 4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.